[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate
Description
The compound [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate features a quinuclidine (1-azabicyclo[2.2.2]octane) core, a rigid bicyclic structure known for its conformational stability and role in nicotinic acetylcholine receptor (nAChR) modulation . The (3R)-stereochemistry of the azabicyclo moiety is critical for receptor interactions, while the (2S)-configured butanoate ester includes a hydroxymethyl group and a methylsulfinyl substituent.
Structure
3D Structure
Properties
Molecular Formula |
C19H27NO4S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate |
InChI |
InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19+,25?/m0/s1 |
InChI Key |
VGXACJMXDYPFDB-KNRWWSPASA-N |
Isomeric SMILES |
CS(=O)CC[C@@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3 |
Canonical SMILES |
CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3 |
Origin of Product |
United States |
Biological Activity
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that the compound interacts with various biological receptors, influencing several physiological pathways. The azabicyclo structure is known to exhibit affinity for muscarinic receptors, which are critical in the modulation of neurotransmission in the central nervous system.
Biological Activity Overview
The biological activities of this compound can be categorized based on its effects on different biological systems:
- Muscarinic Receptor Modulation
- Antimicrobial Activity
- Cytotoxicity and Cell Proliferation
Table 1: Summary of Biological Activities
Table 2: Case Studies on Cytotoxicity
| Study | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Study A | PC3 (Prostate Cancer) | Increased apoptosis | |
| Study B | DU145 (Prostate Cancer) | Cell cycle arrest |
Research Findings
Recent studies have focused on the pharmacodynamics of [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate:
Comparison with Similar Compounds
Research Implications and Gaps
- Sulfinyl Group Impact : The methylsulfinyl moiety may reduce cytochrome P450-mediated metabolism, extending half-life compared to thioether or hydroxyl analogues .
- Synthetic Challenges: Stereochemical control at C3 (azabicyclo) and C2 (butanoate) is critical; methods from (biphenyl synthesis) could inform scalable routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
